![molecular formula C6H3Cl2N3 B047463 2,6-Dichloroimidazo[1,2-b]pyridazine CAS No. 112581-77-8](/img/structure/B47463.png)

2,6-Dichloroimidazo[1,2-b]pyridazine

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including 2,6-dichloro variants, involves several innovative methods. Notably, the direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine has been achieved, demonstrating the compound's tolerance to chloro groups under reaction conditions. This method allows for the synthesis of various substituted imidazo[1,2-b]pyridazines in good to excellent yields through a microwave-assisted, one-pot, two-step Suzuki cross-coupling/palladium-catalyzed arylation process (Akkaoui et al., 2010).

Molecular Structure Analysis

Structural analysis of 2,6-dichloroimidazo[1,2-b]pyridazine and related derivatives is pivotal for understanding their reactivity and potential applications. X-ray structural analysis has confirmed the structure of synthesized compounds, providing insights into their molecular geometry and electronic configuration. Such analyses facilitate the exploration of their reactivity and interactions with other molecules (Надежда Н. Колос et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including nucleophilic substitutions, which are influenced by the presence of chloro groups. These reactions enable the introduction of different substituents into the imidazo[1,2-b]pyridazine framework, significantly altering its properties and potential utility in different chemical contexts (Stanovnik et al., 1972).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in various domains. These properties are determined by the compound's molecular structure and the nature of its substituents. Detailed studies on these aspects are essential for developing practical applications and processing techniques.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity towards electrophilic and nucleophilic agents, are central to its utility in synthetic chemistry. The compound's ability to participate in various chemical reactions makes it a valuable building block for the synthesis of complex molecules. Its chemical behavior is a subject of ongoing research, with studies aimed at expanding its applicability in organic synthesis and other chemical fields (Hervet et al., 2002).

Scientific Research Applications

Organic Synthesis Applications : Imidazo[1,2-b]pyridazines are used to synthesize new azaheterocycles and tetrazolo-[5,1-f]pyridazines, potentially useful in organic synthesis (Stanovnik & Tiŝler, 1967).

VEGFR-2 Kinase Inhibitors : A streamlined synthetic strategy involving an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols effectively produces VEGFR-2 kinase inhibitors in good yields. This method is useful for bulk supply and other compounds containing the core (Ishimoto et al., 2013).

Inflammatory Diseases Treatment : Imidazo[1,2-b]pyridazine derivatives show improved metabolic stability and potency as Tyk2 JH2 inhibitors, with potential for oral administration in treating inflammatory diseases (Liu et al., 2019).

Pharmaceuticals : 2-methylimidazo[1,2-b]pyridazine-3-carboxylic acids have shown antiinflammatory, analgesic, and ulcerogenic properties, indicating potential pharmaceutical applications (Abignente et al., 1992).

Anticonvulsant/Anticonflict Drugs : Imidazo[1,2-b]pyridazines also show potential as anticonvulsant/anticonflict drugs and as radiopharmaceuticals for imaging tumors (Barlin, 1998).

Antiparasitic Agents : The synthesized 3-nitro-6-propoxyimidazo[1, 2-b]-pyridazine shows potential as a potent antiparasitic agent (Fabio, LanzilottiAnthony & Lang, 1978).

Medicinal Chemistry : Imidazo[1,2-b]pyridazine scaffold has been a privileged framework in medicinal chemistry, providing various bioactive molecules for potential therapeutic applications (Garrido et al., 2021).

Macrocyclicidal Agents : These compounds show potential as macrofilaricidal agents against jird infections (Mourad, Wise & Townsend, 1993).

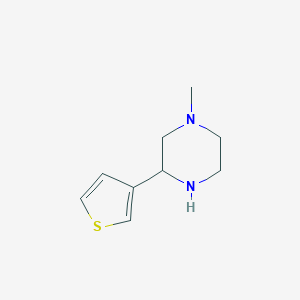

Antimicrobial and Antifungal Properties : New sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety exhibit promising antimicrobial, antifungal, and antimalarial properties (Bhatt, Kant & Singh, 2016).

Human Picornaviruses Treatment : Imidazo[1,2-b]pyridazines show potent and broad-spectrum activity against human picornaviruses (Hamdouchi et al., 2003).

Future Directions

Mechanism of Action

Target of Action

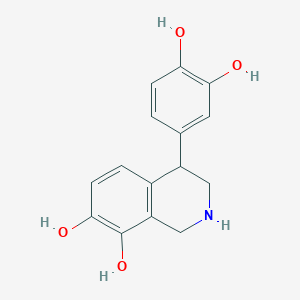

The primary target of 2,6-Dichloroimidazo[1,2-b]pyridazine is Interleukin-17A (IL-17A) . IL-17A is a pro-inflammatory cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

This compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from signaling through its receptor, IL-17R . This inhibition disrupts the normal immune and inflammatory responses to pathogens, reducing the chronic inflammation associated with autoimmune diseases .

Biochemical Pathways

The inhibition of IL-17A by this compound affects the IL-23/IL-17 axis , a critical pathway in the pathogenesis of psoriatic disease . By inhibiting IL-17A, the compound disrupts this pathway, reducing the production of pro-inflammatory cytokines and chemokines .

Result of Action

The inhibition of IL-17A by this compound results in a reduction of chronic inflammation associated with autoimmune diseases . This can lead to improvements in symptoms for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

properties

IUPAC Name |

2,6-dichloroimidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNCSIAIZSTMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560103 | |

| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112581-77-8 | |

| Record name | 2,6-Dichloroimidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)

![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)